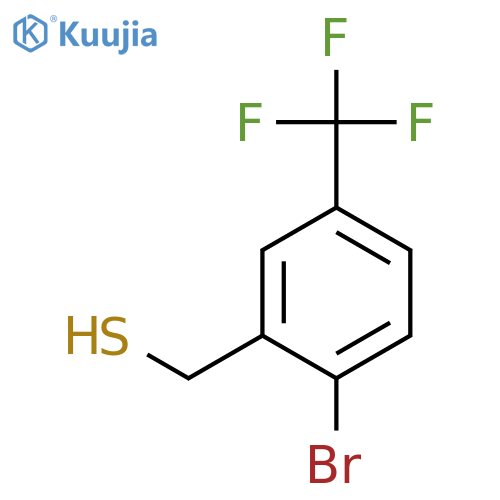Cas no 2228812-94-8 (2-bromo-5-(trifluoromethyl)phenylmethanethiol)

2228812-94-8 structure
商品名:2-bromo-5-(trifluoromethyl)phenylmethanethiol
2-bromo-5-(trifluoromethyl)phenylmethanethiol 化学的及び物理的性質
名前と識別子
-
- 2-bromo-5-(trifluoromethyl)phenylmethanethiol
- [2-bromo-5-(trifluoromethyl)phenyl]methanethiol
- 2228812-94-8
- EN300-1953683
-
- インチ: 1S/C8H6BrF3S/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2
- InChIKey: AJGVPXCZUVABIL-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(F)(F)F)C=C1CS
計算された属性
- せいみつぶんしりょう: 269.93257g/mol
- どういたいしつりょう: 269.93257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 1Ų
2-bromo-5-(trifluoromethyl)phenylmethanethiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1953683-1g |
[2-bromo-5-(trifluoromethyl)phenyl]methanethiol |
2228812-94-8 | 1g |
$770.0 | 2023-09-17 | ||
| Enamine | EN300-1953683-0.1g |
[2-bromo-5-(trifluoromethyl)phenyl]methanethiol |
2228812-94-8 | 0.1g |
$678.0 | 2023-09-17 | ||
| Enamine | EN300-1953683-1.0g |
[2-bromo-5-(trifluoromethyl)phenyl]methanethiol |
2228812-94-8 | 1g |
$871.0 | 2023-06-03 | ||
| Enamine | EN300-1953683-5g |
[2-bromo-5-(trifluoromethyl)phenyl]methanethiol |
2228812-94-8 | 5g |
$2235.0 | 2023-09-17 | ||
| Enamine | EN300-1953683-2.5g |
[2-bromo-5-(trifluoromethyl)phenyl]methanethiol |
2228812-94-8 | 2.5g |
$1509.0 | 2023-09-17 | ||
| Enamine | EN300-1953683-0.5g |
[2-bromo-5-(trifluoromethyl)phenyl]methanethiol |
2228812-94-8 | 0.5g |
$739.0 | 2023-09-17 | ||
| Enamine | EN300-1953683-0.25g |
[2-bromo-5-(trifluoromethyl)phenyl]methanethiol |
2228812-94-8 | 0.25g |
$708.0 | 2023-09-17 | ||
| Enamine | EN300-1953683-10.0g |
[2-bromo-5-(trifluoromethyl)phenyl]methanethiol |
2228812-94-8 | 10g |
$3746.0 | 2023-06-03 | ||
| Enamine | EN300-1953683-0.05g |
[2-bromo-5-(trifluoromethyl)phenyl]methanethiol |
2228812-94-8 | 0.05g |
$647.0 | 2023-09-17 | ||
| Enamine | EN300-1953683-5.0g |
[2-bromo-5-(trifluoromethyl)phenyl]methanethiol |
2228812-94-8 | 5g |
$2525.0 | 2023-06-03 |
2-bromo-5-(trifluoromethyl)phenylmethanethiol 関連文献
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
2228812-94-8 (2-bromo-5-(trifluoromethyl)phenylmethanethiol) 関連製品
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
